molecular formula C12H11N3OS B8400595 1-(6-Acetylenyl-2-benzothiazolyl)-3-ethylurea

1-(6-Acetylenyl-2-benzothiazolyl)-3-ethylurea

Cat. No. B8400595
M. Wt: 245.30 g/mol
InChI Key: CKXCTCUSBHERGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Acetylenyl-2-benzothiazolyl)-3-ethylurea is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Acetylenyl-2-benzothiazolyl)-3-ethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Acetylenyl-2-benzothiazolyl)-3-ethylurea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(6-Acetylenyl-2-benzothiazolyl)-3-ethylurea

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

1-ethyl-3-(6-ethynyl-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C12H11N3OS/c1-3-8-5-6-9-10(7-8)17-12(14-9)15-11(16)13-4-2/h1,5-7H,4H2,2H3,(H2,13,14,15,16)

InChI Key

CKXCTCUSBHERGA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC2=C(S1)C=C(C=C2)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(6-trimethylsilylacetylenyl-2-benzothiazolyl)-3-ethylurea (0.0710 g, 0.22 mmol) and 1M aqueous KOH solution (1.22 mL, 1.22 mmol, 5.5 eq) in 1.5 mL MeOH was stirred at room temperature for about 2 hours. The mixture acidified with 1 M HCl, then taken up in 20 mL AcOEt, and the aqueous phase was extracted with 10 mL AcOEt. The combined organic portions were dried (MgSO4), concentrated, and purified by HPLC to give the desired compound 0.003 g (5%). LC/MS 246 (M+1); LC retention time 2.84 min.
Name
1-(6-trimethylsilylacetylenyl-2-benzothiazolyl)-3-ethylurea
Quantity
0.071 g
Type
reactant
Reaction Step One
Name
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.